REACTION_CXSMILES
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P(Br)(Br)[Br:2].[C:5]1([CH3:15])[CH:10]=[CH:9][C:8]([CH:11](O)[CH2:12][CH3:13])=[CH:7][CH:6]=1.N1C=CC=CC=1>C(OCC)C>[Br:2][CH:11]([C:8]1[CH:9]=[CH:10][C:5]([CH3:15])=[CH:6][CH:7]=1)[CH2:12][CH3:13]
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Name
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Quantity
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1.6 mL
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Type
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reactant
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Smiles
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P(Br)(Br)Br
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Name
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|
Quantity
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4.98 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)C(CC)O)C
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Name
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|
Quantity
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0.37 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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17 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was poured onto ice-water
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Type
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EXTRACTION
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Details
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the whole was extracted with dichloromethane
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Type
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WASH
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Details
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The organic phase was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
|
evaporated
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Name
|
|
Type
|
product
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Smiles
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BrC(CC)C1=CC=C(C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |